1-Phenylpenta-1,4-dien-3-ol
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Overview
Description
1-Phenylpenta-1,4-dien-3-ol is an organic compound with the molecular formula C11H12O It is characterized by a phenyl group attached to a penta-1,4-dien-3-ol structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenylpenta-1,4-dien-3-ol can be synthesized through several methods. One common approach involves the reaction of phenylacetylene with acrolein in the presence of a base, followed by reduction. Another method includes the use of vinylmagnesium chloride with phenylacetaldehyde under controlled conditions .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 1-Phenylpenta-1,4-dien-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into saturated alcohols.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products:
Oxidation: Phenylpentadienone derivatives.
Reduction: Phenylpentanol derivatives.
Substitution: Various substituted phenylpentadienols.
Scientific Research Applications
1-Phenylpenta-1,4-dien-3-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which 1-Phenylpenta-1,4-dien-3-ol exerts its effects involves interactions with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . The compound’s antiviral activity is linked to its interaction with viral proteins, preventing viral replication.
Comparison with Similar Compounds
1-Phenylpenta-1,4-diyn-3-ol: Similar structure but with triple bonds instead of double bonds.
1-Phenylpenta-1,4-dien-3-one: Contains a carbonyl group instead of a hydroxyl group.
Uniqueness: 1-Phenylpenta-1,4-dien-3-ol is unique due to its specific arrangement of double bonds and the presence of a hydroxyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C11H12O |
---|---|
Molecular Weight |
160.21 g/mol |
IUPAC Name |
(1E)-1-phenylpenta-1,4-dien-3-ol |
InChI |
InChI=1S/C11H12O/c1-2-11(12)9-8-10-6-4-3-5-7-10/h2-9,11-12H,1H2/b9-8+ |
InChI Key |
YITIUMGRXQMJTQ-CMDGGOBGSA-N |
Isomeric SMILES |
C=CC(/C=C/C1=CC=CC=C1)O |
Canonical SMILES |
C=CC(C=CC1=CC=CC=C1)O |
Origin of Product |
United States |
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